4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1349693 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Effects and Mechanisms
1-(m-Chlorophenyl)piperazine (CPP), a compound with a structure related to the one , demonstrates potent inhibition of serotonin binding to rat brain receptors, indicating its role as a serotonin receptor agonist. This finding suggests potential applications in studying neurological disorders and developing treatments targeting serotonin receptors (Fuller et al., 1981).
Anticancer Activity
A novel compound closely related to "4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide" showed potent anti-cancer activity through apoptosis induction, G2/M cell cycle arrest, and interaction with p68 RNA helicase, suggesting a potential avenue for cancer treatment research (Lee et al., 2013).
Antimicrobial and Antiproliferative Activities
Derivatives of piperazine, such as those synthesized in the study by Patil et al. (2021), have displayed significant antimicrobial activities against various bacterial and fungal strains. Molecular docking studies further support their potential as a basis for developing new antimicrobial agents (Patil et al., 2021).
Dopamine Receptor Ligands
Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has explored their affinity and selectivity towards dopamine D(3) receptors, indicating potential applications in studying dopaminergic signaling and possibly treating related disorders (Leopoldo et al., 2002).
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-17-11-15(12-18(13-17)26-2)21-19(24)23-8-6-22(7-9-23)16-5-3-4-14(20)10-16/h3-5,10-13H,6-9H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSRXUJTBDDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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